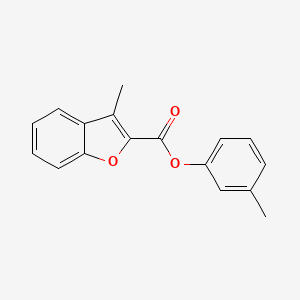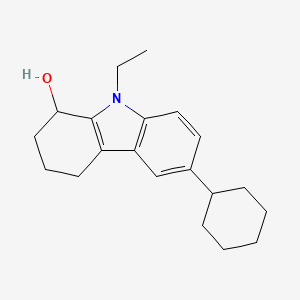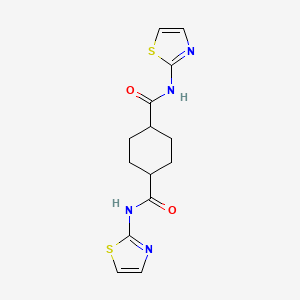![molecular formula C11H12ClNO4 B4892064 N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)
N-[(4-chlorophenoxy)acetyl]alanine
Vue d'ensemble
Description
N-[(4-chlorophenoxy)acetyl]alanine, also known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid alanine and has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
N-[(4-chlorophenoxy)acetyl]alanine has been studied for its potential applications in various fields of scientific research. In the field of medicine, N-[(4-chlorophenoxy)acetyl]alanine has been studied for its potential use as an anticancer agent. Studies have shown that N-[(4-chlorophenoxy)acetyl]alanine inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[(4-chlorophenoxy)acetyl]alanine has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that N-[(4-chlorophenoxy)acetyl]alanine reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of agriculture, N-[(4-chlorophenoxy)acetyl]alanine has been studied for its potential use as a herbicide. Studies have shown that N-[(4-chlorophenoxy)acetyl]alanine inhibits the growth of weeds by interfering with their hormone signaling pathways.
In the field of industry, N-[(4-chlorophenoxy)acetyl]alanine has been studied for its potential use as a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenoxy)acetyl]alanine varies depending on its application. In the field of medicine, N-[(4-chlorophenoxy)acetyl]alanine induces apoptosis in cancer cells by activating the caspase pathway. N-[(4-chlorophenoxy)acetyl]alanine also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor. In the field of agriculture, N-[(4-chlorophenoxy)acetyl]alanine interferes with the hormone signaling pathways of weeds, inhibiting their growth. In the field of industry, N-[(4-chlorophenoxy)acetyl]alanine is used as a building block for the synthesis of other compounds.
Biochemical and Physiological Effects
N-[(4-chlorophenoxy)acetyl]alanine has been shown to have various biochemical and physiological effects. In the field of medicine, N-[(4-chlorophenoxy)acetyl]alanine has been shown to induce apoptosis in cancer cells and reduce inflammation. In the field of agriculture, N-[(4-chlorophenoxy)acetyl]alanine has been shown to inhibit the growth of weeds. In the field of industry, N-[(4-chlorophenoxy)acetyl]alanine is used as a building block for the synthesis of other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-chlorophenoxy)acetyl]alanine in lab experiments is its versatility. N-[(4-chlorophenoxy)acetyl]alanine can be used in various fields of scientific research, including medicine, agriculture, and industry. Another advantage of using N-[(4-chlorophenoxy)acetyl]alanine is its relatively simple synthesis method. However, one limitation of using N-[(4-chlorophenoxy)acetyl]alanine in lab experiments is its potential toxicity. N-[(4-chlorophenoxy)acetyl]alanine has been shown to have toxic effects in some studies, and caution should be taken when handling it.
Orientations Futures
There are many future directions for research on N-[(4-chlorophenoxy)acetyl]alanine. In the field of medicine, further studies are needed to determine the potential of N-[(4-chlorophenoxy)acetyl]alanine as an anticancer agent and anti-inflammatory agent. In the field of agriculture, further studies are needed to determine the potential of N-[(4-chlorophenoxy)acetyl]alanine as a herbicide and its effects on non-target organisms. In the field of industry, further studies are needed to determine the potential of N-[(4-chlorophenoxy)acetyl]alanine as a building block for the synthesis of other compounds. Overall, N-[(4-chlorophenoxy)acetyl]alanine has significant potential for various applications in scientific research, and further studies are needed to fully understand its potential.
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-7(11(15)16)13-10(14)6-17-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKQMQDEUTJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenoxy)acetyl]alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)

![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)